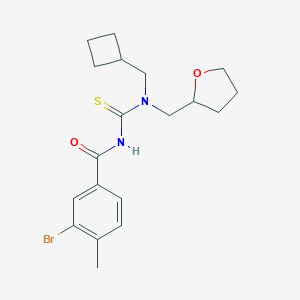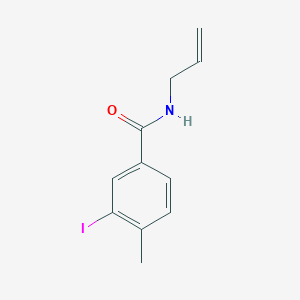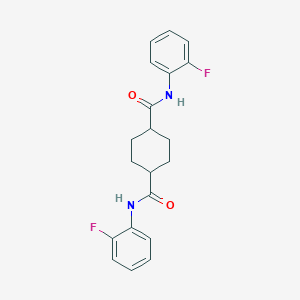
N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound with a molecular formula of C19H25BrN2O2S . This compound is characterized by the presence of a bromine atom, a cyclobutylmethyl group, a tetrahydrofuran-2-ylmethyl group, and a carbamothioyl group attached to a 4-methylbenzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[(cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)carbamothioyl]-4-methylbenzamide: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
3-bromo-N-{[(cyclobutylmethyl)(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-4-methylbenzamide: Similar structure but with slight variations in the functional groups.
Uniqueness
The uniqueness of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25BrN2O2S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-bromo-N-[cyclobutylmethyl(oxolan-2-ylmethyl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H25BrN2O2S/c1-13-7-8-15(10-17(13)20)18(23)21-19(25)22(11-14-4-2-5-14)12-16-6-3-9-24-16/h7-8,10,14,16H,2-6,9,11-12H2,1H3,(H,21,23,25) |
InChI Key |
NFCDHSHNMNDKBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CCC2)CC3CCCO3)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CCC2)CC3CCCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dimethylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B318599.png)
![N-[(2-fluorophenyl)carbamothioyl]acetamide](/img/structure/B318600.png)

![N-[(allylamino)carbonothioyl]-3-bromo-4-methylbenzamide](/img/structure/B318602.png)

![Methyl 2-[(methoxycarbonyl)amino]cyclohexylcarbamate](/img/structure/B318604.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B318605.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318607.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B318608.png)
![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318609.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B318610.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318611.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B318612.png)
![N,N-diallyl-4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B318616.png)
